molecular formula C21H25BrN2O3S B7698505 N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide

N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide

カタログ番号 B7698505
分子量: 465.4 g/mol
InChIキー: LJUGFBBTHSPTAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of effects on various biological processes, making it a promising candidate for the treatment of several diseases. In

作用機序

N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide inhibits several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, Sorafenib disrupts the signaling pathways that are involved in cell proliferation, angiogenesis, and survival. Sorafenib has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been found to inhibit angiogenesis, which is the formation of new blood vessels that tumors rely on for growth and survival. Sorafenib also inhibits the activity of several protein kinases that are involved in cell proliferation and survival, leading to apoptosis in cancer cells. Sorafenib has also been found to have anti-inflammatory effects, which may contribute to its therapeutic efficacy.

実験室実験の利点と制限

N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying the RAF/MEK/ERK signaling pathway and its role in cancer. Sorafenib is also relatively easy to synthesize and has good stability, which makes it a convenient compound to work with. However, there are also limitations to using Sorafenib in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Sorafenib also has off-target effects on other protein kinases, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the study of N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide. One area of research is the development of Sorafenib analogs with improved potency and selectivity. Another direction is the investigation of Sorafenib in combination with other therapies, such as chemotherapy or immunotherapy. Sorafenib has also been studied for its potential use in non-cancerous diseases, such as liver fibrosis and rheumatoid arthritis. Further research is needed to fully understand the potential therapeutic applications of Sorafenib in these diseases.

合成法

The synthesis of N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide involves several steps. The starting material is 2-bromoaniline, which is reacted with 4-(cyclohexylamino)benzenesulfonamide to form the intermediate compound. This intermediate is then reacted with 3-chloropropionyl chloride to yield the final product, this compound. The synthesis method has been optimized over the years to improve yield and purity, and several modifications have been made to the reaction conditions to achieve this.

科学的研究の応用

N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-tumor activity by inhibiting the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has also been studied for its potential use in the treatment of other cancers, such as breast, lung, and thyroid cancer.

特性

IUPAC Name

N-(2-bromophenyl)-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3S/c22-19-8-4-5-9-20(19)23-21(25)15-12-16-10-13-18(14-11-16)28(26,27)24-17-6-2-1-3-7-17/h4-5,8-11,13-14,17,24H,1-3,6-7,12,15H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUGFBBTHSPTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。